molecular formula C19H11Cl3O2 B11978365 1-(4-Chlorophenyl)-3-(5-(3,4-dichlorophenyl)-2-furyl)-2-propen-1-one

1-(4-Chlorophenyl)-3-(5-(3,4-dichlorophenyl)-2-furyl)-2-propen-1-one

Cat. No.: B11978365
M. Wt: 377.6 g/mol
InChI Key: GJNNEVBDDSLTIL-RMKNXTFCSA-N
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Description

1-(4-Chlorophenyl)-3-(5-(3,4-dichlorophenyl)-2-furyl)-2-propen-1-one is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a propenone backbone with chlorinated phenyl and furyl groups, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

The synthesis of 1-(4-Chlorophenyl)-3-(5-(3,4-dichlorophenyl)-2-furyl)-2-propen-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and 3,4-dichlorophenylacetic acid.

    Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base such as sodium hydroxide or potassium hydroxide to form the intermediate compound.

    Cyclization: The intermediate compound is then subjected to cyclization using a catalyst like p-toluenesulfonic acid to form the final product.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the compound.

Chemical Reactions Analysis

1-(4-Chlorophenyl)-3-(5-(3,4-dichlorophenyl)-2-furyl)-2-propen-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.

    Substitution: The chlorinated phenyl groups can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide, resulting in the formation of substituted derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Chlorophenyl)-3-(5-(3,4-dichlorophenyl)-2-furyl)-2-propen-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-(5-(3,4-dichlorophenyl)-2-furyl)-2-propen-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-(4-Chlorophenyl)-3-(5-(3,4-dichlorophenyl)-2-furyl)-2-propen-1-one can be compared with similar compounds such as:

    2,4-Dichlorophenol: Known for its use in the synthesis of pesticides and disinfectants.

    2-Chloro-1-(2,4-dichlorophenyl)ethanone: Used in organic synthesis and as an intermediate in the production of pharmaceuticals.

Properties

Molecular Formula

C19H11Cl3O2

Molecular Weight

377.6 g/mol

IUPAC Name

(E)-1-(4-chlorophenyl)-3-[5-(3,4-dichlorophenyl)furan-2-yl]prop-2-en-1-one

InChI

InChI=1S/C19H11Cl3O2/c20-14-4-1-12(2-5-14)18(23)9-6-15-7-10-19(24-15)13-3-8-16(21)17(22)11-13/h1-11H/b9-6+

InChI Key

GJNNEVBDDSLTIL-RMKNXTFCSA-N

Isomeric SMILES

C1=CC(=CC=C1C(=O)/C=C/C2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl)Cl

Canonical SMILES

C1=CC(=CC=C1C(=O)C=CC2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl)Cl

Origin of Product

United States

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